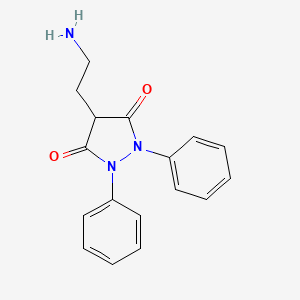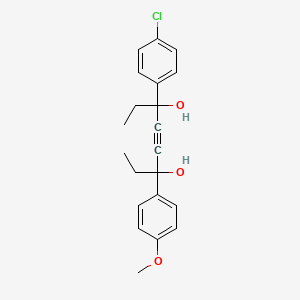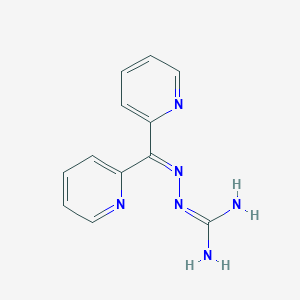![molecular formula C11H13NO5S B14335920 Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate CAS No. 94806-49-2](/img/structure/B14335920.png)
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate is an organic compound with a complex structure that includes a thiazine ring, a formyl group, and a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol. Substitution reactions can lead to a variety of thiazine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylheptylpyran: A synthetic analog of THC with similar structural features but different biological activity.
1,4-Dimethylbenzene: A simpler aromatic compound with different chemical properties and applications.
Uniqueness
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate is unique due to its combination of a thiazine ring, formyl group, and propanedioate moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Número CAS |
94806-49-2 |
|---|---|
Fórmula molecular |
C11H13NO5S |
Peso molecular |
271.29 g/mol |
Nombre IUPAC |
dimethyl 2-[(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C11H13NO5S/c1-16-10(14)8(11(15)17-2)3-9-12-4-7(5-13)6-18-9/h4-5,8H,3,6H2,1-2H3 |
Clave InChI |
TYNNUQICMJKVEO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=NC=C(CS1)C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
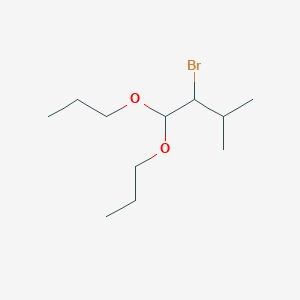
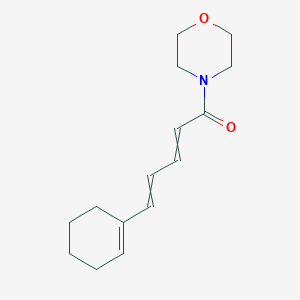
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
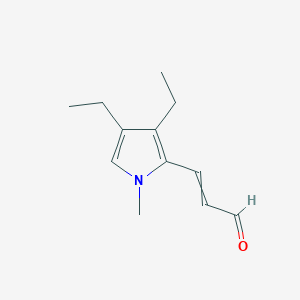




![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
